![molecular formula C20H27N3O5 B2777796 Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate CAS No. 877640-17-0](/img/structure/B2777796.png)
Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
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Overview
Description
This compound is a derivative of phenylpiperidines , which are chemical compounds with a phenyl moiety directly attached to piperidine. Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing piperidine derivatives. For example, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized for anticonvulsant activity .Scientific Research Applications
Microwave-Assisted Direct Amidation
Microwave-assisted direct amidation techniques have been developed for compounds like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, which shares structural similarities with Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate. These techniques offer efficient pathways to corresponding carboxamides in good yields, highlighting a potential area of application in synthesizing related compounds (M. Milosevic et al., 2015).
X-ray Powder Diffraction Data
The compound's structural analysis can be crucial for understanding its potential applications. For instance, X-ray powder diffraction data provided for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants, demonstrates the importance of such studies in drug development (Qing Wang et al., 2017).
Synthesis of New Substituted Derivatives
The synthesis of new substituted derivatives, such as spiropyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, illustrates the broad scope of chemical transformations applicable to similar structures. These derivatives have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Rasha A. M. Faty et al., 2010).
Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates
The development of a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates from ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides, facilitated by piperidine, underscores the versatility of these molecules in organic synthesis. This research opens up pathways for creating a wide range of compounds with potential biological activities (S. S. Hayotsyan et al., 2019).
Synthesis of Schiff and Mannich Bases of Isatin Derivatives
The synthesis of Schiff and Mannich bases of isatin derivatives, including those involving reactions with compounds similar to Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate, demonstrates the compound's potential as a precursor in synthesizing a wide array of bioactive molecules. These bases have been characterized and studied for their potential in various biological applications, highlighting the versatility of ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate in medicinal chemistry (O. Bekircan & H. Bektaş, 2008).
Future Directions
While specific future directions for this compound were not found, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives . This includes the development of novel antiepileptic drugs with improved efficacy, considerable tolerability, and lower toxicity .
properties
IUPAC Name |
ethyl 1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-3-28-19(25)14-5-4-10-22(12-14)20(26)21-15-11-18(24)23(13-15)16-6-8-17(27-2)9-7-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVRZHWAKQCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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